4,5-Dibromo-2-methoxy-N-methylaniline
Overview
Description
4,5-Dibromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylated aniline moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methoxy-N-methylaniline typically involves the bromination of 2-methoxy-N-methylaniline. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 5 positions of the aromatic ring . The reaction conditions often include a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methoxy-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,5-Dibromo-2-methoxy-N-methylaniline is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes or receptors. The bromine atoms and methoxy group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4,5-Dibromo-2-methoxyaniline
- 4,5-Dibromo-N-methylaniline
- 2-Methoxy-N-methylaniline
Comparison: 4,5-Dibromo-2-methoxy-N-methylaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
4,5-dibromo-2-methoxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUAKWGAJXFCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675406 | |
Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-09-9 | |
Record name | 4,5-Dibromo-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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